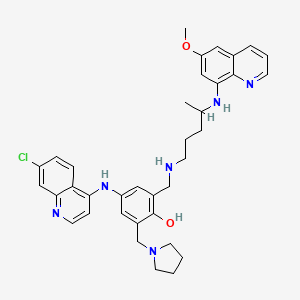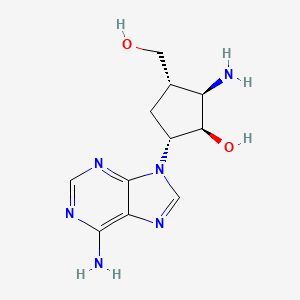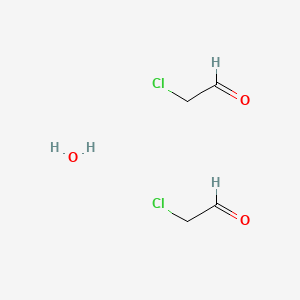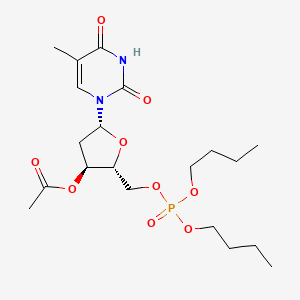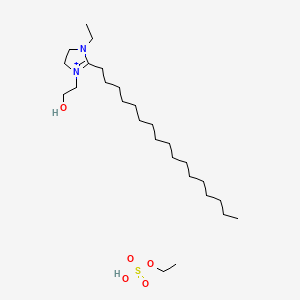
1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazoliumethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-228-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Acetone Cyanohydrin with Hydrazine: Acetone cyanohydrin is reacted with hydrazine in the presence of a catalyst to form the intermediate compound.
Decomposition of the Intermediate: The intermediate compound is then decomposed under controlled conditions to yield 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common in its typical applications.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Decomposition: Typically carried out at elevated temperatures or in the presence of a catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents and controlled conditions.
Substitution: Involves strong nucleophiles and appropriate solvents.
Major Products Formed
The primary product of the decomposition of 2,2’-Azobis(2-methylpropionitrile) is nitrogen gas. Other reactions may yield various organic compounds depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Research: Utilized in studies involving free radical generation and its effects on biological systems.
Industrial Applications: Used in the production of plastics, rubbers, and other polymer-based materials.
Mécanisme D'action
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to release nitrogen gas. This decomposition generates free radicals, which initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions. Similar compounds include:
Benzoyl Peroxide: Another common polymerization initiator that decomposes to release free radicals.
Potassium Persulfate: Used in polymerization reactions but releases sulfate radicals instead of nitrogen gas.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile) but with different decomposition properties.
In comparison, 2,2’-Azobis(2-methylpropionitrile) is preferred in applications where the release of nitrogen gas is advantageous, such as in the production of foamed plastics and other materials requiring gas evolution.
Propriétés
Numéro CAS |
93783-21-2 |
|---|---|
Formule moléculaire |
C26H55N2O5S+ |
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl hydrogen sulfate |
InChI |
InChI=1S/C24H49N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1; |
Clé InChI |
MXMQMRFRFCOVNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


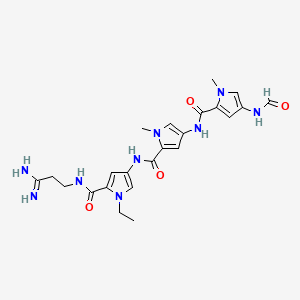
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
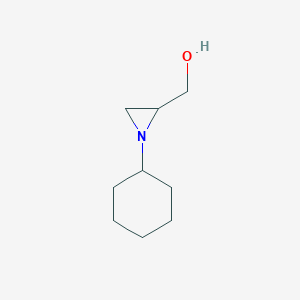
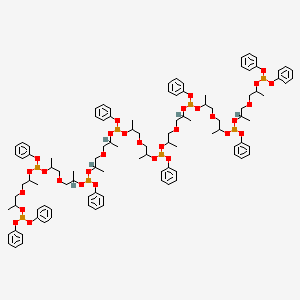

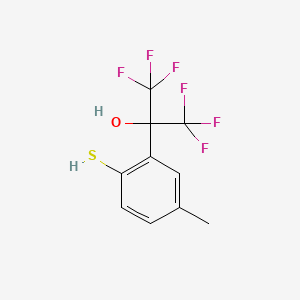
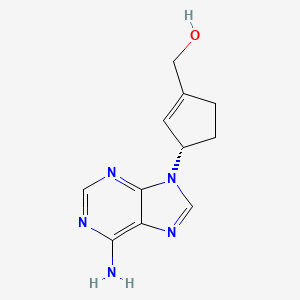
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
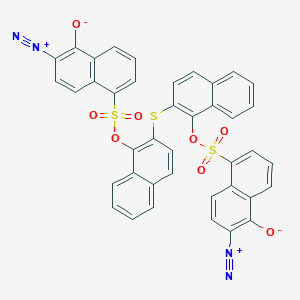
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
